sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Beschreibung
sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrrolo[3,2-b]quinoxaline core, along with the 3,5-dimethoxyphenyl and butan-2-yl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
846597-89-5 |
|---|---|
Molekularformel |
C23H24N4O4 |
Molekulargewicht |
420.5g/mol |
IUPAC-Name |
butan-2-yl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-5-13(2)31-23(28)19-20-22(26-18-9-7-6-8-17(18)25-20)27(21(19)24)14-10-15(29-3)12-16(11-14)30-4/h6-13H,5,24H2,1-4H3 |
InChI-Schlüssel |
GYJMHSAJMHFBFU-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N |
Kanonische SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This can be achieved through the condensation of appropriate aromatic amines with diketones or aldehydes under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the 3,5-dimethoxyphenyl group is introduced using suitable reagents and catalysts.
Attachment of the Butan-2-yl Group: This can be accomplished through alkylation reactions, where the butan-2-yl group is attached to the core structure using alkyl halides or other alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
